Positional Bromine Isomerism Drives Differential Antiviral Potency Against HIV-1 Drug-Resistant Mutant
A study on quinoline-based ALLINIs revealed a stark difference in antiviral activity between the 8-bromo and 6-bromo analogs. While both analogs showed improved antiviral properties compared to non-brominated compounds, only the 8-bromo analog retained full effectiveness when challenged with the ALLINI-resistant IN A128T mutant virus, whereas the 6-bromo analog lost significant potency [1].
| Evidence Dimension | Antiviral potency against ALLINI-resistant HIV-1 A128T mutant virus |
|---|---|
| Target Compound Data | Retained full effectiveness |
| Comparator Or Baseline | 6-bromo analog: significant loss of potency |
| Quantified Difference | Qualitative: complete retention vs. significant loss |
| Conditions | In vitro antiviral assay using HIV-1 IN A128T mutant virus |
Why This Matters
This data provides a direct, functional reason to select the 8-bromo substituted scaffold over its 6-bromo counterpart for programs targeting HIV-1 integrase, especially where drug resistance is a concern.
- [1] Kessl, J. J.; et al. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses 2022, 14(7), 1466. View Source
